METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
Methyl 2-(2-methylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a five-membered cyclopentane ring. Key structural attributes include:
- A methyl ester at position 3, enhancing lipophilicity and metabolic stability compared to free carboxylic acids.
Cyclopenta[b]thiophene derivatives are explored in medicinal chemistry due to their electron-rich aromatic systems and modular substitution patterns .
Properties
IUPAC Name |
methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-10-6-3-4-7-11(10)15(19)18-16-14(17(20)21-2)12-8-5-9-13(12)22-16/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUVDLUPIBCJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the condensation of 2-methylbenzoic acid with an appropriate amine, followed by cyclization and esterification reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfur incorporation and methyl iodide for esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with inhibitors and pharmacopeial agents from diverse studies:
Key Observations
Core Structure Diversity: The cyclopenta[b]thiophene core (target compound) offers a planar, electron-rich system distinct from the phenanthridinone (PJ34) or benzo[c]1,6-naphthyridinone (P6-C) cores, which contain nitrogen atoms enabling π-π stacking and hydrogen bonding . Thiazole-based carbamates () prioritize sulfur-mediated interactions and conformational flexibility due to their hexane chains .
Substituent Effects: The 2-methylbenzamido group in the target compound may enhance target selectivity compared to PJ34’s dimethylamino group, which likely improves solubility and cationic interactions.
Bioactivity Implications :
- PJ34 and P6-C are validated inhibitors of GH (glycosyl hydrolase) activity, suggesting that the target compound’s aromatic and amide functionalities could similarly engage enzyme active sites .
- Thiazole carbamates () highlight the role of sulfur-containing heterocycles in pharmacopeial applications, though their mechanisms differ from ester- or amide-driven systems .
Biological Activity
Methyl 2-(2-methylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available research findings.
- Molecular Formula : C17H17NO3S
- Molecular Weight : 315.39 g/mol
- IUPAC Name : Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
This compound is classified as a thiophene derivative, which are known for their diverse biological activities due to their unique structural features.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Condensation : 2-methylbenzoic acid is condensed with an appropriate amine.
- Cyclization : The product undergoes cyclization to form the thiophene ring.
- Esterification : Methyl iodide is used to introduce the methyl ester group.
These synthetic routes are crucial for obtaining high yields and purity, which are necessary for biological evaluations.
Anticancer Properties
Recent studies have demonstrated that thiophene derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 15.0 | |
| Compound B | MCF-7 (breast cancer) | 12.5 | |
| Methyl 2-(2-methylbenzamido)-4H... | PC-3 (prostate cancer) | TBD |
The preliminary results indicate that the compound may inhibit tumor cell growth effectively, although further studies are required to establish its efficacy and safety profile.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has indicated that thiophene derivatives can modulate inflammatory pathways and cytokine production. For example:
- Mechanism of Action : Inhibition of NF-kB signaling pathway.
- Effect on Cytokines : Reduction in TNF-alpha and IL-6 levels in vitro.
These findings suggest that this compound could be a candidate for further investigation in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The presence of the methyl group on the benzamide moiety and the thiophene ring contributes to its unique pharmacological properties. Variations in substituents can lead to changes in potency and selectivity against different biological targets.
Case Studies
Several studies have explored related compounds within the thiophene class:
- Thieno[2,3-d]pyrimidinone Derivatives : These derivatives showed significant tumor cell growth inhibition with IC50 values ranging from 10 to 20 µM across various cancer cell lines .
- Cyclopenta[b]thiophene Compounds : Evaluated for their cytotoxicity against normal and cancerous cells; some derivatives demonstrated lower toxicity profiles compared to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
